molecular formula C13H16N6O2 B5068484 3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine

3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine

Cat. No.: B5068484
M. Wt: 288.31 g/mol
InChI Key: JXBRTBRZDUMSAH-UHFFFAOYSA-N
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Description

3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the cycloaddition of azides with nitriles. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for developing new therapeutics.

    Industry: The compound’s unique properties can be exploited in material science for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine involves its interaction with molecular targets in biological systems. The nitro group and tetrazole moiety can participate in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-phenyltetrazole share the tetrazole moiety and exhibit similar chemical reactivity.

    Piperidine Derivatives: Compounds such as N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine have structural similarities with the piperidine ring.

Uniqueness

3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine is unique due to the combination of the nitro group, tetrazole moiety, and piperidine ring in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-10-3-2-6-17(8-10)12-5-4-11(7-13(12)19(20)21)18-9-14-15-16-18/h4-5,7,9-10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBRTBRZDUMSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N3C=NN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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